N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-3-6-16(11-14)12-19(22)20-18-13-17(8-7-15(18)2)21-9-4-10-25(21,23)24/h3,5-8,11,13H,4,9-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABCPWVZHWJWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfur-Containing Heterocycles
2.1.1. Thiadiazole Derivatives () Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) share acetamide linkages but replace the isothiazolidine ring with thiadiazole cores. These derivatives exhibit moderate yields (72–88%) and melting points (132–170°C) . However, their biological activities remain uncharacterized in the provided data. In contrast, nitrofuran-thiadiazole hybrids (Compounds 14 and 15, ) show antileishmanial activity (IC50: ~19 μM), highlighting the role of electron-withdrawing groups in enhancing antiparasitic efficacy .
2.1.2. Oxadiazole and Thiazole Derivatives ()
N,N-Diphenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide shares the m-tolyl group with the target compound but incorporates an oxadiazole-thioether scaffold. This structural variation may alter solubility and target selectivity . Thiazole-pyrazole hybrids (e.g., 8f and 8j , ) demonstrate potent antimicrobial and antifungal activities, suggesting that nitrogen-rich heterocycles improve microbial target engagement .
Functional Analogues with Acetamide Linkages
2.2.1. Pyridazinone-Acetamide Hybrids () Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils. The acetamide group here facilitates receptor binding, but the pyridazinone core differs significantly from the isothiazolidine sulfone in the target compound .
2.2.2. Benzofuran-Oxadiazole Derivatives ()
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) exhibits antimicrobial activity, emphasizing the importance of aromatic substituents (e.g., benzofuran) in broadening biological applications .
Key Research Findings and Data Tables
Critical Analysis and Contradictions
- Structural-Activity Relationships : The isothiazolidine sulfone group in the target compound and BAI likely confers higher metabolic stability compared to thiadiazole or oxadiazole analogs, which may degrade faster due to sulfur oxidation .
- Therapeutic Specificity : While BAI avoids cardiovascular toxicity, many thiadiazole/oxadiazole derivatives (e.g., ) lack detailed toxicity profiles, complicating direct comparisons.
- Synthetic Complexity : The target compound’s synthesis likely requires specialized sulfonation steps, whereas thioether-linked analogs (e.g., ) are simpler to synthesize but less stable.
Preparation Methods
Friedel-Crafts Acylation Route
Reaction Scheme :
$$ \text{m-Xylene} \xrightarrow[\text{AlCl}_3]{\text{AcCl}} \text{m-Methylacetophenone} \xrightarrow[\text{NaOCl}]{\text{Haloform}} \text{m-Tolylacetic Acid} $$
Conditions :
- Acetylation at 0–5°C in dichloromethane (DCM) with stoichiometric AlCl₃.
- Haloform reaction using NaOCl (10% w/v) at 60°C for 6 hours, yielding 72–78% after recrystallization.
Limitations :
Cyanide Displacement Route
Reaction Scheme :
$$ \text{m-Methylbenzyl Chloride} \xrightarrow{\text{KCN}} \text{m-Methylbenzyl Cyanide} \xrightarrow[\text{H}2\text{SO}4]{\text{Hydrolysis}} \text{2-(m-Tolyl)acetic Acid} $$
Conditions :
- Benzyl chloride refluxed with KCN in ethanol/water (3:1) for 12 hours (85% yield).
- Acidic hydrolysis at 100°C for 4 hours (90% conversion).
Advantages :
- Avoids Friedel-Crafts limitations; higher regiochemical fidelity.
Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline (Fragment B)
Thiazolidine Ring Construction
Reaction Scheme :
$$ \text{2-Methyl-5-nitroaniline} \xrightarrow{\text{CS}2} \text{Thioureido Intermediate} \xrightarrow{\text{NaOH}} \text{Isothiazolidin-2-one} \xrightarrow{\text{H}2\text{O}_2} \text{1,1-Dioxido Derivative} $$
Conditions :
- Carbon disulfide (CS₂) in pyridine at 50°C forms the thioureido group.
- Cyclization with 2M NaOH at 80°C for 3 hours (65% yield).
- Oxidation using 30% H₂O₂ in acetic acid at 25°C for 24 hours (quantitative).
Key Data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thioureido Formation | CS₂, Pyridine | 50 | 6 | 78 |
| Cyclization | NaOH | 80 | 3 | 65 |
| Oxidation | H₂O₂, AcOH | 25 | 24 | 98 |
Nitro Reduction to Aniline
Reaction Scheme :
$$ \text{5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylnitrobenzene} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline} $$
Conditions :
- Hydrogenation at 40 psi H₂ with 10% Pd/C in ethanol (90% yield).
- Alternative: Fe/HCl reduction at 70°C (lower yield: 60–65%).
Amide Coupling: Final Step Synthesis
Acid Chloride Method
Reaction Scheme :
$$ \text{2-(m-Tolyl)acetic Acid} \xrightarrow{\text{SOCl}_2} \text{Acid Chloride} \xrightarrow{\text{Fragment B}} \text{Target Compound} $$
Conditions :
Carbodiimide-Mediated Coupling
Reaction Scheme :
$$ \text{2-(m-Tolyl)acetic Acid} + \text{Fragment B} \xrightarrow[\text{EDCl, HOBt}]{\text{DCM}} \text{Target Compound} $$
Conditions :
- EDCl (1.2 eq.), HOBt (1.5 eq.) in DCM at 25°C for 24 hours (88% yield).
- Purification via silica gel chromatography (hexane/EtOAc 3:1).
Comparative Data :
| Method | Activator | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂ | THF | 82 | 98.5 |
| Carbodiimide | EDCl/HOBt | DCM | 88 | 99.1 |
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >99% purity on C18 column (MeCN/H₂O 70:30, 1 mL/min).
- Melting Point : 148–150°C (uncorrected).
Challenges and Optimization Opportunities
- Regioselectivity in Fragment A : Meta-substitution requires directing groups or iterative functionalization.
- Sulfur Oxidation Control : Over-oxidation to sulfonic acids mitigated by controlled H₂O₂ stoichiometry.
- Amide Coupling Efficiency : EDCl/HOBt outperforms acid chloride methods in yield and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
